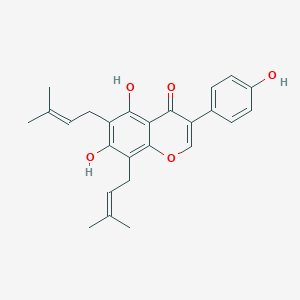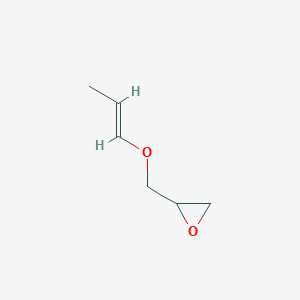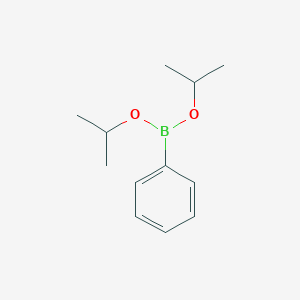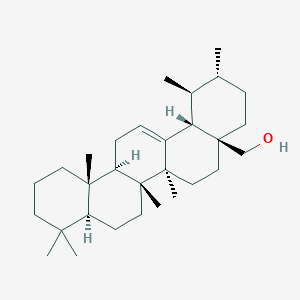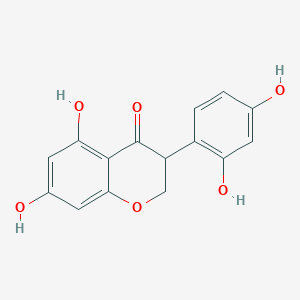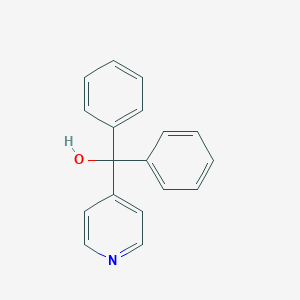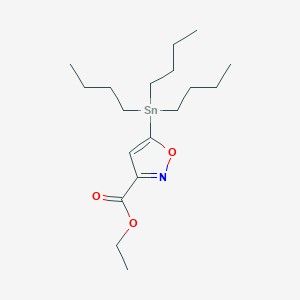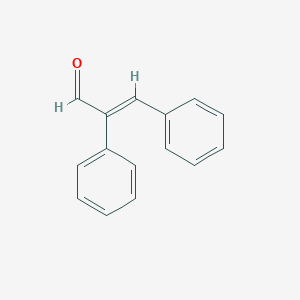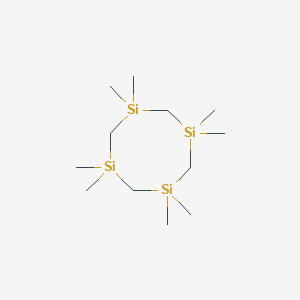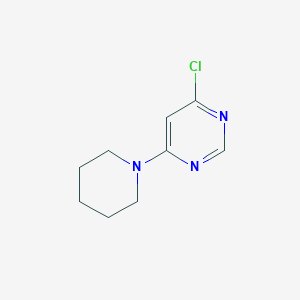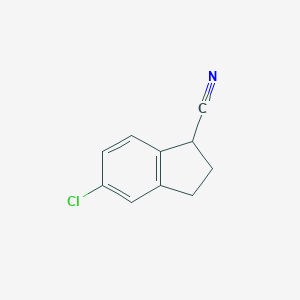
5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a chemical compound with the molecular formula C10H8ClN and a molecular weight of 177.63 . It is a derivative of indane, which is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound .
Synthesis Analysis
The synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile involves several steps . Indane, the parent compound, is usually produced by the hydrogenation of indene . Further synthesis methods and reactions are not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular structure of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile consists of a carbonitrile group attached to an indene ring, which is a bicyclic compound composed of a benzene ring fused with a cyclopentene ring . The chlorine atom is attached to the 5th carbon of the indene ring .Applications De Recherche Scientifique
Antiviral Agents
Indole derivatives, including compounds similar to 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, have been studied for their antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The chloro and carbonitrile groups could potentially be modified to enhance the compound’s affinity for viral proteins, offering a pathway for the development of new antiviral drugs.
Anti-inflammatory Medications
The indole nucleus is a common feature in many anti-inflammatory drugs. The structural similarity of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile to these bioactive molecules suggests its potential use in developing novel anti-inflammatory agents. Research could explore how modifications to the indene structure might impact the compound’s effectiveness in reducing inflammation .
Anticancer Therapeutics
Indole derivatives are known to possess anticancer activities. The unique structure of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile could be leveraged to synthesize new derivatives with potential use in cancer treatment. Studies could focus on how the compound interacts with cancer cell lines and its mechanism of action .
Antimicrobial Applications
The indole scaffold is also associated with antimicrobial activity. 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile could serve as a starting point for the synthesis of new antimicrobial agents, particularly against resistant strains of bacteria and fungi. Research can be directed towards understanding its spectrum of activity and optimizing its pharmacokinetic properties .
Neuroprotective Agents
Some indole derivatives have shown promise as neuroprotective agents. Given the structural features of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, it may be possible to develop derivatives that can protect neuronal cells from damage or degeneration. This application could be particularly relevant in the context of diseases like Alzheimer’s or Parkinson’s .
Plant Growth Regulators
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. By exploring the biological activity of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile in plants, it might be possible to develop new plant growth regulators that can enhance crop yields or control plant development processes .
Propriétés
IUPAC Name |
5-chloro-2,3-dihydro-1H-indene-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXKBERZGFQBTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C#N)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564758 |
Source


|
| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile | |
CAS RN |
132205-76-6 |
Source


|
| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

